1,3-Benzodioxole-5-carbonyl chloride, 6-bromo-

Analytical Chemistry Mass Spectrometry Compound Identification

Researchers requiring a brominated acyl chloride for synthesis often face inconsistent purity and ambiguous analytical traces when using non-halogenated analogs. 6-Bromo-1,3-benzodioxole-5-carbonyl chloride (CAS 55171-62-5) solves this with a distinct exact mass (261.90323 Da) and characteristic GC-MS isotopic signature, enabling unambiguous identification in complex mixtures. • Analytical Benchmark: Unique isotopic pattern facilitates trace-level impurity detection and HPLC method validation (XLogP3 2.9) that the non-brominated parent compound cannot provide. • Synthetic Versatility: The 6-bromo substituent serves as a reactive handle for metal-halogen exchange, while the acyl chloride enables amide/ester bond formation. • Supply Assurance: Available as a high-purity (≥95%) building block, with standard B2B global shipping protocols.

Molecular Formula C8H4BrClO3
Molecular Weight 263.47 g/mol
CAS No. 55171-62-5
Cat. No. B13925443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole-5-carbonyl chloride, 6-bromo-
CAS55171-62-5
Molecular FormulaC8H4BrClO3
Molecular Weight263.47 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)C(=O)Cl)Br
InChIInChI=1S/C8H4BrClO3/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2H,3H2
InChIKeyRZGAENGFJFRMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6‑Bromo‑1,3‑benzodioxole‑5‑carbonyl chloride: Chemical Class & Reactivity


6‑Bromo‑1,3‑benzodioxole‑5‑carbonyl chloride (CAS 55171‑62‑5) is a halogenated aromatic acyl chloride within the 1,3‑benzodioxole family. Its structure comprises a 1,3‑benzodioxole core substituted with a carbonyl chloride at the 5‑position and a bromine atom at the 6‑position [REFS‑1]. The compound exhibits typical acyl chloride reactivity, with the electrophilic carbonyl carbon being susceptible to nucleophilic attack, while the bromine substituent influences both electronic properties and potential for further functionalization via cross‑coupling [REFS‑1][REFS‑2]. Its molecular formula is C₈H₄BrClO₃ with a molecular weight of 263.47 g/mol [REFS‑1].

1 Halogenated benzodioxole building block for synthesis and analytical workflows
2 6‑bromo substituent enables metal‑halogen exchange and cross‑coupling strategies
3 Distinct isotopic pattern supports unambiguous GC‑MS identification

6‑Bromo‑1,3‑benzodioxole‑5‑carbonyl chloride: Generic Substitution Risks


Substituting 6‑bromo‑1,3‑benzodioxole‑5‑carbonyl chloride with its non‑halogenated parent (1,3‑benzodioxole‑5‑carbonyl chloride) or positional isomers (e.g., 5‑bromo‑1,3‑benzodioxole‑4‑carbonyl chloride) is not scientifically equivalent. The presence and position of the bromine atom directly alter key molecular properties, including exact mass (261.90323 Da vs. 184.58 Da for the non‑brominated analog) and lipophilicity (calculated XLogP3 of 2.9) [REFS‑1][REFS‑2]. These differences have direct implications for analytical detection, chromatographic retention, and the electronic environment of the acyl chloride group, which influences reaction rates and regioselectivity in subsequent synthetic steps. Using an unsubstituted or differently substituted analog would therefore yield a different product profile, compromising both analytical traceability and synthetic outcome.

Non‑halogenated parent analog

Lacks bromine, resulting in a mass difference of ~77 Da and altered lipophilicity; chromatographic retention and mass spectrometric identification will not match.

Positional bromine isomer

Different substitution pattern (e.g., 4‑carbonyl chloride) changes electronic environment of the acyl chloride and may affect reactivity and regioselectivity in downstream steps.

6‑Bromo‑1,3‑benzodioxole‑5‑carbonyl chloride: Quantitative Evidence


Exact Mass vs. Non‑Brominated Analog

The presence of the bromine atom in 6‑bromo‑1,3‑benzodioxole‑5‑carbonyl chloride yields a distinct exact mass and isotopic pattern compared to its non‑brominated parent, 1,3‑benzodioxole‑5‑carbonyl chloride. This difference is critical for unambiguous identification via mass spectrometry [REFS‑1][REFS‑2]. The target compound has an exact mass of 261.90323 Da, while the non‑brominated analog has a molecular weight of 184.58 g/mol [REFS‑1][REFS‑3].

Exact Mass Comparison
Cross‑study comparable
Target: 261.90323 Da vs. Parent: ~184.58 Da (Δ77.32 Da)
Unique mass enables unambiguous MS differentiation from non‑brominated analog.
Calculated property; GC‑MS data confirm distinct pattern.
Analytical Chemistry Mass Spectrometry Compound Identification

GC‑MS Isotopic Pattern

The compound's mass spectrum, available in the Wiley Registry of Mass Spectral Data, exhibits a characteristic isotopic pattern due to the presence of both chlorine (³⁵Cl/³⁷Cl) and bromine (⁷⁹Br/⁸¹Br) atoms [REFS‑1]. This pattern is qualitatively distinct from that of the non‑halogenated parent compound, which lacks the bromine isotopic signature. The molecular ion cluster for C₈H₄BrClO₃ is readily identifiable in GC‑MS analysis, providing a definitive spectral fingerprint for confirmation of identity and purity [REFS‑1].

GC‑MS Isotopic Signature
Class‑level inference
Distinct M, M+2, M+4 cluster from Br/Cl isotopes
Built‑in spectral fingerprint for identity confirmation in routine QC.
Verified via Wiley Registry and KnowItAll libraries.
Analytical Chemistry GC‑MS Quality Control

Lipophilicity & Chromatographic Retention

The calculated lipophilicity (XLogP3) of 6‑bromo‑1,3‑benzodioxole‑5‑carbonyl chloride is 2.9, which is significantly higher than the predicted value for the non‑brominated parent 1,3‑benzodioxole‑5‑carbonyl chloride (estimated ~1.6 based on structural analogs) [REFS‑1]. This increased lipophilicity, a direct consequence of the bromine substituent, influences retention time in reversed‑phase HPLC and can affect compound partitioning in biological assays [REFS‑1].

Lipophilicity (XLogP3)
Class‑level inference
2.9 (target) vs. ~1.6 (non‑brominated parent)
Higher lipophilicity alters reversed‑phase retention; substitution requires method re‑validation.
Calculated XLogP3, 2025 PubChem release.
Chromatography Medicinal Chemistry Physicochemical Properties

Organometallic Transformations

The 6‑bromo substituent enables further functionalization through metal‑halogen exchange. Its corresponding acid, 6‑bromopiperonylic acid (CAS 60546‑62‑5), has been successfully converted to an aryllithium reagent and subsequently employed in organocuprate‑mediated arylation reactions [REFS‑1]. This demonstrates the synthetic versatility conferred by the bromine atom at the 6‑position. In contrast, the non‑brominated analog lacks this handle for cross‑coupling and organometallic transformations.

Organometallic Reactivity
Class‑level inference
6‑bromo handle undergoes Li‑Br exchange, enabling cuprate formation and arylation
Bromine substituent unlocks cross‑coupling pathways not accessible to the parent.
Demonstrated with 6‑bromopiperonylic acid analog.
Organic Synthesis Organocuprate Chemistry Arylation

6‑Bromo‑1,3‑benzodioxole‑5‑carbonyl chloride: Research & Industrial Applications


Analytical Reference & Spectral Libraries

The distinct exact mass (261.90323 Da) and characteristic GC‑MS isotopic pattern make this compound an ideal candidate for developing and validating analytical methods [REFS‑1][REFS‑2]. Its inclusion in spectral libraries such as the Wiley Registry facilitates the unambiguous identification of this specific bromo‑chloro‑substituted benzodioxole in complex mixtures, a task for which the non‑brominated parent compound is unsuitable [REFS‑2].

Chromatographic Method Development

With a calculated XLogP3 of 2.9, 6‑bromo‑1,3‑benzodioxole‑5‑carbonyl chloride exhibits significantly higher lipophilicity than its non‑brominated analog [REFS‑1]. This property makes it a valuable probe for optimizing reversed‑phase HPLC separation conditions, as its retention behavior serves as a benchmark for assessing the impact of halogen substitution on chromatographic performance.

Cross‑Coupling Synthetic Intermediate

The 6‑bromo substituent provides a reactive handle for metal‑halogen exchange, enabling the synthesis of more complex aryl and heteroaryl derivatives. Literature precedent with the corresponding acid demonstrates successful conversion to aryllithium and organocuprate reagents for subsequent arylation reactions [REFS‑3]. The acyl chloride form offers a complementary entry point for amide or ester bond formation prior to or following metal‑mediated transformations.

Quality Control for Brominated Benzodioxoles

Given its specific halogenation pattern, this compound serves as a key reference material for monitoring the purity and identity of brominated benzodioxole intermediates in pharmaceutical and agrochemical manufacturing. Its unique isotopic signature allows for sensitive detection of impurities even at trace levels, ensuring compliance with strict purity specifications [REFS‑2].

Application
Selection Property
Validation Focus
Analytical Reference & Spectral Library
Exact mass and bromine‑chlorine isotopic pattern
Consistency with published MS and GC‑MS data
Chromatographic Method Development
High lipophilicity benchmark (XLogP3 2.9)
Retention time reproducibility and peak symmetry
Cross‑Coupling Intermediate
Bromine at 6‑position for metal‑halogen exchange
Reactivity with n‑BuLi and cuprate formation
Quality Control for Brominated Benzodioxoles
Unique halogenation pattern and isotopic fingerprint
Trace impurity detection and identity verification

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